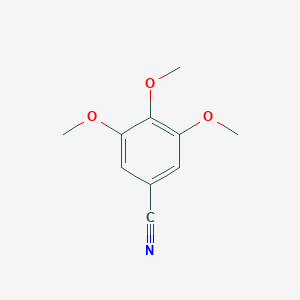

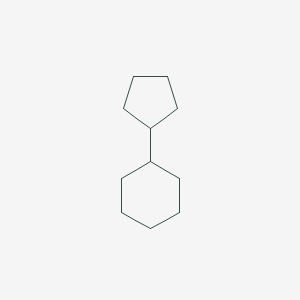

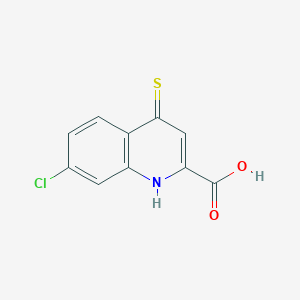

![molecular formula C10H10S B158624 3,5-Dimetilbenzo[b]tiofeno CAS No. 1964-45-0](/img/structure/B158624.png)

3,5-Dimetilbenzo[b]tiofeno

Descripción general

Descripción

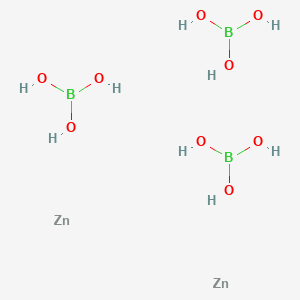

“3,5-Dimethylbenzo[b]thiophene” is a chemical compound with the formula C10H10S . It is a derivative of benzo[b]thiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms .

Synthesis Analysis

Thiophene derivatives, including “3,5-Dimethylbenzo[b]thiophene”, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal-Knorr Thiophene Synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of “3,5-Dimethylbenzo[b]thiophene” consists of a benzo[b]thiophene core with two methyl groups attached at the 3rd and 5th positions . The molecular weight of this compound is 162.251 .

Physical and Chemical Properties Analysis

“3,5-Dimethylbenzo[b]thiophene” is a clear pale yellow liquid . Its refractive index is between 1.6090-1.6140 at 20°C .

Aplicaciones Científicas De Investigación

Investigación de Química Orgánica

“3,5-Dimetilbenzo[b]tiofeno” se utiliza en la investigación de química orgánica. Es un líquido amarillo pálido transparente con un índice de refracción de 1.6090-1.6140 a 20 °C . Se utiliza en varias reacciones químicas y procesos de síntesis .

Síntesis de Derivados de Tiofeno

Este compuesto juega un papel crucial en la síntesis de derivados de tiofeno . Se utiliza en reacciones de cicloadición [3+2] con porciones de alquino y en la cicloisomerización regioselectiva, lo que lleva a la formación de tiofenos .

Desarrollo de Compuestos Biológicamente Activos

Los análogos basados en tiofeno, incluido “this compound”, han sido de interés para un número creciente de científicos como posibles clases de compuestos biológicamente activos . Juegan un papel vital para que los químicos medicinales mejoren los compuestos avanzados con una variedad de efectos biológicos .

Química Industrial

Los derivados de tiofeno, incluido “this compound”, se utilizan en la química industrial . Por ejemplo, se utilizan como inhibidores de la corrosión .

Ciencia de Materiales

En el campo de la ciencia de materiales, las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . “this compound” podría utilizarse potencialmente en esta aplicación.

Electrónica

Los derivados de tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánicos (OFET) y diodos orgánicos emisores de luz (OLED)

Safety and Hazards

Direcciones Futuras

The future directions for “3,5-Dimethylbenzo[b]thiophene” and other thiophene derivatives could involve further exploration of their synthesis methods and potential applications. Given their diverse properties and applications, these compounds could be of interest in various fields, including medicinal chemistry, material science, and industrial chemistry .

Propiedades

IUPAC Name |

3,5-dimethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJSHXYNNVEGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173310 | |

| Record name | Benzo(b)thiophene, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1964-45-0 | |

| Record name | Benzo(b)thiophene, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do derivatives of 3,5-dimethylbenzo[b]thiophene interact with their biological targets to potentially act as antidepressants?

A1: The research paper investigates 3,5-dimethylbenzo[b]thiophene derivatives designed to interact with two key targets in the brain related to depression: 5-HT1A serotonin receptors and the serotonin transporter.

- 5-HT1A Receptor Agonism: Compounds like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1- yl]propan-1-ol (II.2.a) demonstrate affinity for the 5-HT1A receptor. [] Agonists of this receptor can enhance serotonergic neurotransmission, contributing to antidepressant effects.

- Serotonin Transporter Inhibition: The same compound (II.2.a) also inhibits the serotonin transporter. [] This transporter is responsible for removing serotonin from the synapse. By blocking its action, the compound increases serotonin levels in the synaptic cleft, leading to enhanced serotonergic signaling.

Q2: What is the structure-activity relationship (SAR) observed for these 3,5-dimethylbenzo[b]thiophene derivatives and their antidepressant activity?

A2: The research paper explores the impact of different substituents on the 3,5-dimethylbenzo[b]thiophene core structure, particularly focusing on modifications at the 2-position with various phenylpiperazine moieties. []

- Phenylpiperazine Substituents: The presence of both 2-methoxyphenylpiperazine and 2-hydroxyphenylpiperazine at the designated position on the 3,5-dimethylbenzo[b]thiophene scaffold resulted in compounds with notable affinity for the 5-HT1A receptor and inhibitory activity towards the serotonin transporter. [] This suggests the importance of these specific phenylpiperazine groups for the desired biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.